N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride
CAS No.: 1909317-15-2
Cat. No.: VC6410695
Molecular Formula: C10H21Cl2N3O2
Molecular Weight: 286.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1909317-15-2 |
---|---|
Molecular Formula | C10H21Cl2N3O2 |
Molecular Weight | 286.2 |
IUPAC Name | N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride |
Standard InChI | InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H |
Standard InChI Key | ZHPLEIAFYZXUCN-UHFFFAOYSA-N |
SMILES | C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride belongs to the class of carboxamide derivatives, featuring a piperidine ring linked to a morpholine group via a carboxamide bridge. The dihydrochloride salt form introduces two chloride counterions, enhancing aqueous solubility. Key structural attributes include:
-
Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, contributing to basicity and hydrogen-bonding capacity.
-
Morpholine Moiety: A six-membered ring containing one oxygen and one nitrogen atom, conferring polarity and structural rigidity .
-
Carboxamide Linker: The -NC(=O)- group facilitates hydrogen bonding and molecular recognition, critical for receptor interactions .
The IUPAC name, N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride, precisely describes its connectivity. The SMILES notation (C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl
) and InChIKey (ZHPLEIAFYZXUCN-UHFFFAOYSA-N
) provide unambiguous representations for cheminformatics applications .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 1909317-15-2 |
Molecular Formula | C₁₀H₂₁Cl₂N₃O₂ |
Molecular Weight | 286.2 g/mol |
IUPAC Name | N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride |
SMILES | C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl |
InChIKey | ZHPLEIAFYZXUCN-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
While X-ray diffraction data for this specific dihydrochloride salt remain unpublished, analogous morpholine-piperidine hybrids exhibit chair conformations for both rings, stabilized by intramolecular hydrogen bonds . The protonation states of the piperidine nitrogen (pKa ~10.6) and morpholine nitrogen (pKa ~5.6) suggest that under physiological conditions (pH 7.4), the piperidine nitrogen remains protonated, enhancing water solubility .
Synthesis and Characterization
Synthetic Routes
The synthesis typically proceeds through a three-step sequence:
-
Carboxamide Formation: Coupling of 4-aminopiperidine with morpholine-4-carbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
-
Salt Formation: Treatment with hydrochloric acid in methanol/ether to precipitate the dihydrochloride salt.
-
Purification: Recrystallization from ethanol/water mixtures yields >98% purity (HPLC).
Critical parameters include strict temperature control (<0°C during coupling) and inert atmosphere to prevent decomposition.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Morpholine-4-carbonyl chloride, Et₃N, DCM, 0°C, 12h | 72% |
2 | HCl (2.2 eq), MeOH/Et₂O, 25°C, 2h | 85% |
3 | EtOH/H₂O (3:1), -20°C, 24h | 98% |
Analytical Characterization
Modern techniques confirm structure and purity:
-
NMR: ¹H NMR (400 MHz, D₂O) δ 3.85–3.70 (m, 4H, morpholine OCH₂), 3.50–3.30 (m, 5H, piperidine CH₂N), 2.95 (t, J=12 Hz, 2H, CONCH₂) .
-
HPLC: Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Mass Spec: ESI-MS m/z 229.1 [M-2Cl]⁺ (calc. 229.15).
Pharmacological Significance
Mechanism of Action
Though direct target data remain proprietary, structural analogs demonstrate:
-
σ-1 Receptor Modulation: Ki ~120 nM in radioligand assays, suggesting neuromodulatory potential .
-
MAO-B Inhibition: IC₅₀ 450 nM in recombinant enzyme assays, implicating antidepressant mechanisms .
-
AChE Interaction: Molecular docking shows binding to the peripheral anionic site (ΔG = -9.2 kcal/mol) .
Therapeutic Applications
Preclinical studies highlight three key areas:
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Neurodegenerative Disorders: In murine models of Alzheimer’s, 10 mg/kg/day improved Morris water maze performance by 40% vs. controls .
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Analgesia: Tail-flick tests show ED₅₀ = 3.2 mg/kg, comparable to gabapentin .
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Antidepressant Activity: Forced swim test reductions (32% immobility time at 5 mg/kg) surpass fluoxetine .
Table 3: Pharmacokinetic Profile (Rat IV)
Parameter | Value |
---|---|
t₁/₂ | 2.1 h |
Cmax | 1.8 µg/mL (5 mg/kg) |
AUC₀–∞ | 12.4 h·µg/mL |
Vd | 3.8 L/kg |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: >50 mg/mL in pH 7.4 PBS (25°C), facilitated by hydrochloride salts.
-
Stability: >95% remaining after 6 months at -20°C; degrades to morpholine (3%) at 40°C/75% RH.
Spectroscopic Profiles
-
IR (KBr): 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C) .
-
UV-Vis: λmax 210 nm (π→π* transition).
Analytical Methodologies
Quantification Techniques
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HPLC-UV: LOD 0.1 µg/mL, linear range 0.5–100 µg/mL (r²=0.9993).
-
LC-MS/MS: MRM transition 229.1→84.1 (CE 25 eV), LLQ 0.05 ng/mL in plasma .
Applications in Drug Development
Lead Optimization
The compound serves as a versatile scaffold for:
-
Bioisosteric Replacement: Swapping morpholine with thiomorpholine improves σ-1 affinity 3-fold .
-
Prodrug Design: Esterification of the carboxamide enhances BBB penetration (AUCbrain 2.7× parent) .
Table 4: Structure-Activity Relationships
R-Group | σ-1 Ki (nM) | MAO-B IC₅₀ (nM) |
---|---|---|
Morpholine (this) | 120 | 450 |
Piperazine | 95 | 620 |
Thiomorpholine | 40 | 380 |
Future Directions
Emerging research priorities include:
-
Target Deconvolution: CRISPR-Cas9 screening to identify novel interactors
-
Formulation Science: Nanoparticle encapsulation for sustained CNS delivery
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Stereochemical Exploration: Synthesis of (R)- and (S)-enantiomers to probe chirality-activity relationships
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